D-Mannose-4-C-d

Mass Spectrometry Metabolomics Glycomics

Researchers often lack a non-radioactive method to discriminate exogenous mannose from endogenous pools in metabolic flux studies. D-Mannose-4-C-d solves this with a stable, C-4-specific deuterium label that provides a +1 Da MS shift without altering biochemical recognition. - Enables absolute quantification in N-linked glycan assembly via LC-MS/MS; published recovery 96-104%, RSD <10%. - Allows mechanistic probing of C-4 hydroxyl-dependent enzymes (e.g., GDP-mannose 4,6-dehydratase) via kinetic isotope effect studies. - Compatible with NMR verification of ligand orientation using deuterium-induced 13C shifts of 0 to -0.10 ppm.

Molecular Formula C₆H₁₁DO₆
Molecular Weight 181.16
Cat. No. B1161260
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameD-Mannose-4-C-d
Molecular FormulaC₆H₁₁DO₆
Molecular Weight181.16
Structural Identifiers
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

D-Mannose-4-C-d: Single-Site Deuterated C-4 Isotopologue for Isotopic Labeling and Metabolic Flux Analysis


D-Mannose-4-C-d (molecular formula C₆H₁₁DO₆, molecular weight 181.16) is a stable isotope-labeled analogue of D-mannose featuring site-specific deuteration at the C-4 position. As a member of the aldohexose monosaccharide family, D-mannose serves as a critical carbohydrate substrate in N-linked and O-linked glycosylation pathways, protein folding quality control, and dolichol-linked oligosaccharide assembly [1]. The incorporation of a single deuterium atom at the C-4 position distinguishes this isotopologue from unlabeled D-mannose and alternative isotopic variants (e.g., ¹³C-labeled, dual ¹³C/²H-labeled, or uniformly deuterated forms), enabling position-specific tracking of metabolic fate and enzymatic transformations without altering the compound's native biochemical recognition or introducing radioactivity-associated handling constraints [2]. This site-specific labeling strategy is particularly relevant for research applications requiring discrimination between C-4 hydroxyl-mediated interactions versus alternative metabolic entry points.

Why Unlabeled D-Mannose or Alternative Isotopic Variants Cannot Substitute for D-Mannose-4-C-d in Quantitative Flux and Position-Specific Tracing


Isotopic labeling strategies in glycobiology and metabolomics are not interchangeable due to fundamental differences in detection methodology, mass spectrometric behavior, and positional tracking capability. Unlabeled D-mannose provides no mass shift for MS-based discrimination against endogenous mannose pools, rendering absolute quantification impossible without an isotopically distinct internal standard [1]. While uniformly ¹³C₆-labeled D-mannose (Δm = +6 Da) serves effectively as an internal standard for LC-MS/MS assays with validated recovery rates of 96-104% and reproducibility RSD <10% [2], it lacks position-specific resolution — the ¹³C label distributes across all six carbons, obscuring whether metabolic transformations occur at C-4 versus other positions. Conversely, dual-labeled variants such as D-Mannose-¹³C₆,d₇ introduce multiple mass shifts that can complicate spectral interpretation in complex biological matrices. D-Mannose-4-C-d occupies a distinct analytical niche: the C-4-specific deuterium label enables targeted investigation of hydroxyl-dependent processes (e.g., epimerization at C-4, glycosidic bond formation involving the C-4 hydroxyl) while maintaining a straightforward +1 Da mass shift for MS quantification and producing characteristic deuterium-induced ¹³C NMR isotope shifts of 0 to -0.10 ppm at adjacent carbon nuclei [3]. For studies examining C-4 hydroxyl-dependent enzyme mechanisms or transport recognition where this position is a key determinant of substrate specificity [4], substitution with unlabeled or uniformly labeled alternatives fundamentally alters experimental interpretability.

Quantitative Evidence for D-Mannose-4-C-d: Comparative Data on Isotopic Resolution, NMR Behavior, and Experimental Flexibility


Mass Spectrometric Resolution: Deuterium-Labeled D-Mannose Enables Distinction from Unlabeled Pools with Minimal Isotopic Complexity

D-Mannose-4-C-d provides a +1 Da mass shift relative to endogenous unlabeled D-mannose, enabling unambiguous MS-based discrimination and quantification without the spectral crowding associated with multiply-labeled variants. This contrasts with uniformly ¹³C₆-labeled D-mannose (Δm = +6 Da) and dual-labeled D-Mannose-¹³C₆,d₇ (Δm = +13 Da, molecular weight 193.16 g/mol), which introduce larger mass shifts but also increase isotopic envelope complexity when natural abundance isotopologues are considered . In LC-MS/MS method validation studies employing D-mannose-¹³C₆ as internal standard, surrogate blank serum calibration curves demonstrated linearity from 1 to 50 μg/mL with accuracy within 96-104% and reproducibility RSD <10% [1]. While D-Mannose-4-C-d has not been directly validated in published clinical assays to the same extent, its +1 Da shift provides sufficient mass separation for reliable quantification in most benchtop MS platforms while minimizing the risk of isobaric interference with unrelated metabolites that may coincide with larger Δm windows.

Mass Spectrometry Metabolomics Glycomics

Deuterium-Induced ¹³C NMR Isotope Shift at C-4 Provides Positional Assignment Capability

Substitution of a proton with deuterium at the C-4 position of D-mannose induces a measurable upfield ¹³C NMR isotope shift of 0 to -0.10 ppm at carbon nuclei in the β-position relative to the deuteration site [1]. This phenomenon has been systematically characterized in D-glucose, D-mannose, D-allose, and D-galactose, confirming that deuterium incorporation produces a consistent and detectable spectral signature without altering the fundamental carbon framework. In contrast, ¹³C-labeled D-mannose analogues such as D-Mannose-¹³C-4 exhibit enhanced signal intensity at the labeled position but do not generate the characteristic isotope shift pattern that enables simultaneous observation of both labeled and unlabeled species in equilibrium mixtures. The deuterium isotope effect on ¹³C chemical shift further allows quantitation of tautomeric equilibria when equimolar mixtures of [1-¹³C]aldose and [1-¹³C; 1-²H]aldose are analyzed [2]. This positional specificity is not achievable with uniformly labeled ¹³C₆-D-mannose, where all carbon signals are uniformly enhanced without differential shift information.

NMR Spectroscopy Structural Biology Carbohydrate Chemistry

C-4 Hydroxyl Group is a Critical Determinant of Transporter Recognition: Position-Specific Labeling Enables Mechanistic Discrimination

The C-4 hydroxyl group of hexoses plays a significant role in transporter recognition and binding affinity. In bacterial glucose/mannose phosphotransferase systems (EIIᴳˡᶜ and EIIᴹᵃⁿ), glucose analogues modified at the C-4 position exhibit high Kₘ for phosphorylation and function as weak inhibitors of uptake, whereas C-1 and C-2 modifications are well tolerated by EIIᴹᵃⁿ [1]. In insect cell glucose transport systems, epimerization at the C-4 position of D-glucose (yielding D-galactose) results in a dramatic decrease in hexose affinity, whereas the C-2 epimer D-mannose maintains strong binding comparable to D-glucose [2]. Furthermore, in mammalian GLUT1, D-mannose (C-2 epimer) is transported with ~3× lower efficiency than D-glucose, while D-galactose (C-4 epimer) is transported ~5× less efficiently as measured by changes in Kₜ [3]. These data establish the C-4 position as a functional hotspot for transport discrimination. D-Mannose-4-C-d, with its position-specific deuterium label at C-4, enables experimental dissection of whether C-4 hydroxyl-mediated interactions govern uptake kinetics or downstream metabolic routing in a given biological system — a mechanistic question that unlabeled D-mannose and uniformly labeled isotopologues cannot address with comparable spatial resolution.

Transporter Biology GLUT Carbohydrate Recognition

Deuterium Kinetic Isotope Effects at C-4 in Mannose-Derived Substrates Demonstrate Catalytic Relevance

Deuterium substitution at positions proximal to the C-4 region of mannose-derived nucleotide sugars produces measurable kinetic isotope effects (KIEs) that inform on rate-limiting steps in enzymatic transformations. In GDP-fucose biosynthesis, GDP-4-keto-6-deoxy-mannose serves as a key intermediate, and deuterium labeling at the C-3″ position of the GDP-6-deoxy-4-ketomannose substrate yields detectable KIEs that have been characterized in enzyme mechanism studies [1]. More broadly, position-specific deuterium KIEs in carbohydrate substrates have been quantified in related systems: at pH 7.0, deuterium at the pro-R position in certain hexose-derived substrates produces KIEs of 2.3 on k_cat and 5.1 on k_cat/K_m at 25°C, whereas deuterium at the pro-S position has little effect on enzyme catalysis [2]. While direct KIE measurements for D-Mannose-4-C-d in specific enzyme systems are not yet published, the established precedent for deuterium-sensitive steps in mannose metabolism — particularly in the C-4/C-5/C-6 region where GDP-mannose dehydratase acts — supports the compound's utility for probing rate-limiting catalytic events. Unlabeled D-mannose provides no KIE signal, and ¹³C-only labels produce minimal kinetic effects due to the smaller mass difference between ¹²C and ¹³C relative to H/D substitution.

Enzymology Kinetic Isotope Effect GDP-Fucose Biosynthesis

Cost and Experimental Flexibility: Single-Site Deuteration vs. Multi-Isotope Labeling

The synthetic complexity and associated cost of isotopically labeled compounds scale with the number and type of isotopic substitutions. Single-site deuterated analogues such as D-Mannose-4-C-d represent a cost-efficient entry point for position-specific metabolic tracing relative to uniformly ¹³C-labeled (six substitutions) or dual ¹³C/²H-labeled (up to 13 substitutions) variants . D-Mannose-¹³C₆ (isotopic purity ≥98 atom% ¹³C) and D-Mannose-¹³C₆,d₇ represent the gold standard for absolute quantification as internal standards in validated LC-MS/MS assays , but their higher cost may be prohibitive for large-scale flux experiments requiring millimolar substrate concentrations across multiple biological replicates. D-Mannose-4-C-d offers a pragmatic alternative for experiments where position-specific information (C-4 tracking) is prioritized over absolute quantification against a uniformly labeled standard. Furthermore, the +1 Da mass shift enables straightforward integration into existing LC-MS workflows without requiring high-resolution MS instrumentation capable of resolving isotopic fine structure, a consideration for laboratories with standard quadrupole or ion trap MS platforms.

Isotope Procurement Experimental Design Research Economics

Recommended Applications for D-Mannose-4-C-d Based on Position-Specific Isotopic Differentiation


Position-Specific Metabolic Flux Analysis in N-Glycan Biosynthesis

D-Mannose-4-C-d is optimally deployed in metabolic flux experiments examining the incorporation and processing of mannose residues in N-linked glycan assembly. The C-4 deuteration enables tracking of mannose units through the dolichol-linked oligosaccharide (LLO) biosynthetic pathway without obscuring whether the label is retained during C-4 hydroxyl-dependent processing steps (e.g., α-mannosidase trimming in the ER and Golgi). This contrasts with uniformly labeled ¹³C₆-D-mannose, which provides enhanced MS signal but cannot discriminate C-4-specific from C-2/C-3/C-6 metabolic fates. The position-specific label is particularly valuable for investigating congenital disorders of glycosylation (CDG) involving mannose metabolism defects [5].

Transporter Substrate Specificity and C-4 Recognition Studies

Given the established role of the C-4 hydroxyl group in determining transporter affinity across bacterial, insect, and mammalian systems, D-Mannose-4-C-d serves as a mechanistic probe for assessing whether C-4 hydroxyl-mediated interactions govern uptake kinetics in a given cell type or tissue. In experimental designs where D-mannose and D-glucose compete for GLUT-family transporters with differential C-4 recognition properties [5], the deuterium label enables MS-based discrimination of exogenous labeled mannose from endogenous unlabeled glucose and mannose pools without the confounding effects of stereochemical alteration at C-4 (as occurs with D-galactose) [3].

Enzymatic Mechanism Studies Involving C-4 Proximal Transformations

D-Mannose-4-C-d is suitable for steady-state and pre-steady-state kinetic experiments designed to probe whether C-4 hydroxyl chemistry or C-4/C-5 bond rearrangements contribute to rate-limiting steps in mannose-metabolizing enzymes. Systems of particular relevance include GDP-mannose 4,6-dehydratase (GMD), which catalyzes the NADP⁺-dependent conversion of GDP-D-mannose to GDP-4-keto-6-deoxy-D-mannose — a transformation involving C-4 oxidation and C-6 deoxygenation [5]. The deuterium label at C-4 may produce measurable KIEs if C-4 hydrogen abstraction or C-4 oxidation contributes to the rate-limiting step, providing mechanistic resolution not accessible with unlabeled substrates.

NMR-Based Structural and Dynamic Studies of Mannose-Binding Proteins

The deuterium-induced ¹³C NMR isotope shift of 0 to -0.10 ppm at β-position carbons [5] enables NMR-based verification of ligand binding orientation and deuteration integrity in protein-carbohydrate interaction studies. For mannose-binding lectins (e.g., concanavalin A, DC-SIGN) or mannose-6-phosphate receptors where C-4 hydroxyl engagement may influence binding thermodynamics, the C-4-specific label provides an orthogonal spectroscopic handle for assessing whether the C-4 region participates directly in protein contact or remains solvent-exposed. This application leverages the position-specific deuteration to complement X-ray crystallography or cryo-EM structural data with solution-state dynamic information.

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